molecular formula C17H24N3O9P B15090200 N4 2'-O-Dibutyrylcytidine 3'

N4 2'-O-Dibutyrylcytidine 3'

Cat. No.: B15090200
M. Wt: 445.4 g/mol
InChI Key: IPICHPMWYGQEKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4 2’-O-Dibutyrylcytidine 3’ involves the selective butyrylation of cytidine derivatives. The process typically includes the use of butyric anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective butyrylation at the N4 and 2’-O positions .

Industrial Production Methods

Industrial production of N4 2’-O-Dibutyrylcytidine 3’ follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

N4 2’-O-Dibutyrylcytidine 3’ undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N4 2’-O-Dibutyrylcytidine 3’. These derivatives have distinct chemical and biological properties .

Scientific Research Applications

N4 2’-O-Dibutyrylcytidine 3’ has a wide range of scientific research applications:

    Chemistry: Used as a reagent in the synthesis of other nucleotides and nucleotide analogs.

    Biology: Serves as a tool to study cellular signaling pathways involving cyclic nucleotides.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to cyclic nucleotide signaling.

    Industry: Utilized in the production of diagnostic reagents and biochemical assays

Mechanism of Action

N4 2’-O-Dibutyrylcytidine 3’ exerts its effects by acting as a prodrug for cyclic cytidine monophosphate (cCMP). Once inside the cell, it is metabolized to release cCMP, which then participates in various signaling pathways. cCMP activates specific protein kinases and other signaling molecules, leading to downstream effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Cyclic Adenosine Monophosphate (cAMP)
  • Cyclic Guanosine Monophosphate (cGMP)
  • Cyclic Uridine Monophosphate (cUMP)

Uniqueness

N4 2’-O-Dibutyrylcytidine 3’ is unique due to its selective butyrylation, which enhances its membrane permeability and metabolic activation. This makes it a valuable tool for studying cCMP-related signaling pathways, which are less well-characterized compared to cAMP and cGMP pathways .

Properties

Molecular Formula

C17H24N3O9P

Molecular Weight

445.4 g/mol

IUPAC Name

[6-[4-(butanoylamino)-2-oxopyrimidin-1-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate

InChI

InChI=1S/C17H24N3O9P/c1-3-5-12(21)18-11-7-8-20(17(23)19-11)16-15(28-13(22)6-4-2)14-10(27-16)9-26-30(24,25)29-14/h7-8,10,14-16H,3-6,9H2,1-2H3,(H,24,25)(H,18,19,21,23)

InChI Key

IPICHPMWYGQEKH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC(=O)N(C=C1)C2C(C3C(O2)COP(=O)(O3)O)OC(=O)CCC

Origin of Product

United States

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